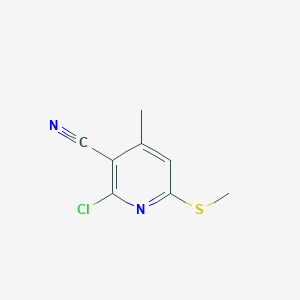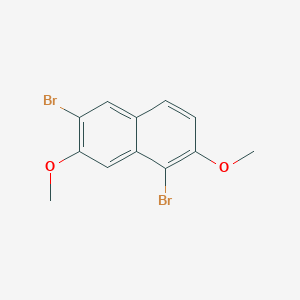
1,6-Dibromo-2,7-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and two methoxy groups are substituted at the 2 and 7 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene typically involves the bromination of 2,7-dimethoxynaphthalene. The process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction is often facilitated by photochemical methods, where the mixture is irradiated with a light source to promote the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2,7-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,6-dimethoxy-2,7-disubstituted naphthalenes.
Oxidation: Formation of 1,6-dibromo-2,7-naphthoquinone.
Reduction: Formation of 1,6-dimethoxy-2,7-dihydronaphthalene.
Scientific Research Applications
1,6-Dibromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2,7-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions and as a redox-active species in oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2,7-dimethoxynaphthalene
- 2,6-Dibromo-1,5-dimethoxynaphthalene
- 1,6-Dibromo-2,7-dihydroxynaphthalene
Uniqueness
1,6-Dibromo-2,7-dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 1 and 6 positions and methoxy groups at the 2 and 7 positions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C12H10Br2O2 |
|---|---|
Molecular Weight |
346.01 g/mol |
IUPAC Name |
1,6-dibromo-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3 |
InChI Key |
XORPVTGZIABOGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)


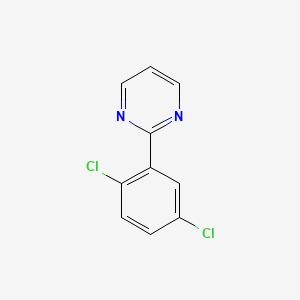
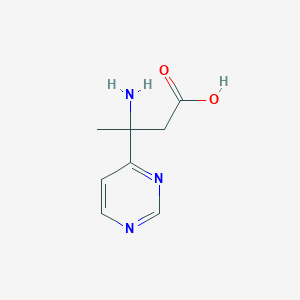
![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)

![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)
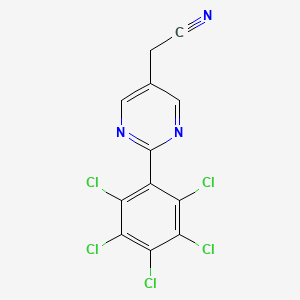


![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
